1-[6-(5-bromo-2-methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one
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Overview
Description
1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound with a unique structure that includes a triazino-benzoxazepine core
Preparation Methods
The synthesis of 1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazino-Benzoxazepine Core: This involves cyclization reactions that form the triazino-benzoxazepine structure.
Attachment of the Propanone Group: The final step involves attaching the propanone group to the core structure.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using flow reactors and other advanced techniques to ensure consistency and scalability .
Chemical Reactions Analysis
1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using reagents like Grignard reagents or organolithium compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-[6-(5-BROMO-2-METHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include:
2-[7-acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate: This compound shares a similar core structure but has different substituents, leading to different properties and applications.
1-(5-Bromo-2-methoxyphenyl)adamantane: Another compound with a bromine and methoxyphenyl group, but with an adamantane core, resulting in distinct chemical behavior.
Properties
Molecular Formula |
C21H19BrN4O3S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
1-[6-(5-bromo-2-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C21H19BrN4O3S/c1-4-17(27)26-15-8-6-5-7-13(15)18-19(23-21(30-3)25-24-18)29-20(26)14-11-12(22)9-10-16(14)28-2/h5-11,20H,4H2,1-3H3 |
InChI Key |
RYXNNVYDCJVKQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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